6-Methoxypyridine-3-carbothioamide
Overview
Description
6-Methoxypyridine-3-carbothioamide is an aromatic ether with the molecular formula C(_7)H(_8)N(_2)OS. It is characterized by a methoxy group attached to the sixth position of a pyridine ring and a carbothioamide group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-carbothioamide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the carbothioamide derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis is facilitated by the availability of starting materials and the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives .
Scientific Research Applications
6-Methoxypyridine-3-carbothioamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Methoxypyridine-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
- 6-Methoxypyridine-3-carboxamide
- 6-Methoxypyridine-3-carboxylic acid
- 6-Methoxypyridine-3-thiol
Comparison: 6-Methoxypyridine-3-carbothioamide is unique due to the presence of both a methoxy and a carbothioamide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
IUPAC Name |
6-methoxypyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-3-2-5(4-9-6)7(8)11/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKXWVMVPOHRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372595 | |
Record name | 6-methoxypyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-49-3 | |
Record name | 6-methoxypyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.